Einecs 299-162-5
Description
EINECS 299-162-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981 . Regulatory frameworks, such as the EU’s CLP Regulation (Classification, Labelling, and Packaging), require systematic evaluation of such compounds for hazards and risks, often leveraging read-across methods to infer properties from structurally similar analogs .
Properties
CAS No. |
93857-29-5 |
|---|---|
Molecular Formula |
C14H12Br2N2O4 |
Molecular Weight |
432.06 g/mol |
IUPAC Name |
5,7-dibromoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
DRZJRTZZIKMYSU-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-furandicarboxylic acid can be synthesized through several methods, including the oxidation of 5-hydroxymethylfurfural (HMF). The oxidation process typically involves the use of catalysts such as gold, platinum, or palladium under mild conditions. Another method involves the catalytic dehydration of hexose sugars, which are abundant in biomass .
Industrial Production Methods
Industrial production of 2,5-furandicarboxylic acid primarily focuses on the catalytic oxidation of HMF. This process is scalable and can be integrated into existing chemical production infrastructures. The use of renewable feedstocks, such as agricultural waste, further enhances the sustainability of this production method .
Chemical Reactions Analysis
Table 1: Representative Compounds with Documented Reactions
Cyanide (CN⁻) Reactions
-
Protonation :
Cyanide reacts with acids to form hydrogen cyanide, a volatile toxic gas . -
Hydrolysis :
Slow hydrolysis in water yields formate and ammonia under ambient conditions . -
Redox with Chlorine :
Oxidized to non-toxic products in wastewater treatment .
1,2-Dichloroethane Reactions
-
Dehydrohalogenation :
Forms vinyl chloride, a precursor to PVC polymers . -
Combustion :
Releases toxic HCl and CO₂ upon incomplete combustion .
Glyphosate Degradation Pathways
-
Microbial Degradation :
Glyphosate oxidoreductase enzymes cleave the C–P bond, yielding sarcosine and inorganic phosphate . -
Photolysis :
UV exposure generates aminomethylphosphonic acid (AMPA) as a primary metabolite .
Advanced Reaction Optimization Techniques
Modern methods for enhancing reaction efficiency, as demonstrated in naphthalene derivative synthesis (e.g., 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid), include:
-
Design of Experiments (DoE) : Systematic variation of temperature, pH, and reagent stoichiometry to maximize yield .
-
Kinetic Modeling : Law of mass action applied to multi-step reactions for predictive concentration profiles .
Data Gaps and Recommendations
The absence of EINECS 299-162-5 in the provided sources suggests:
Scientific Research Applications
2,5-furandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: As a monomer in the synthesis of biodegradable polymers.
Biology: Potential use in drug delivery systems due to its biocompatibility.
Medicine: Exploration as a building block for pharmaceuticals.
Industry: Replacement for petroleum-derived chemicals in the production of plastics and resins.
Mechanism of Action
The mechanism by which 2,5-furandicarboxylic acid exerts its effects is primarily through its ability to form stable polymers. The molecular targets include hydroxyl and amine groups, which react with the carboxylic acid groups of 2,5-furandicarboxylic acid to form ester and amide linkages. These reactions are facilitated by catalysts and occur under specific conditions of temperature and pressure .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Two Analogs
Key Findings :
Structural Similarity : Analog 1 (Annex VI) shares ≥70% 2D structural similarity with this compound, suggesting overlapping reactivity or metabolic pathways .
Toxicity Prediction: Read-across structure-activity relationship (RASAR) models extrapolate toxicity data from analogs, reducing the need for extensive animal testing. For instance, Analog 1’s carcinogenicity data may inform this compound’s hazard classification .
Limitations of Read-Across Approaches
While RASAR models are cost-effective, their accuracy depends on the quality of labeled data and structural similarity thresholds. For example, minor functional group variations (e.g., sulfonate vs.
Research and Regulatory Implications
- Machine Learning Advances : Studies demonstrate that 1,387 labeled chemicals can predict hazards for 33,000 EINECS compounds, emphasizing the scalability of RASAR models .
- Data Gaps : this compound’s lack of experimental data underscores reliance on analogs, necessitating transparent uncertainty quantification in regulatory submissions .
Q & A
Q. What ethical frameworks apply to studies involving this compound in animal models?
- Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Obtain ethics committee approval (IACUC or equivalent) and minimize animal use via power analysis. Report endpoints and humane euthanasia protocols explicitly .
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